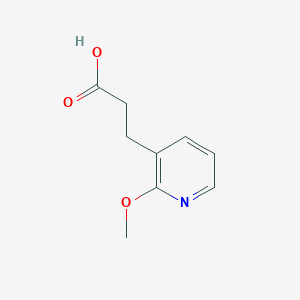

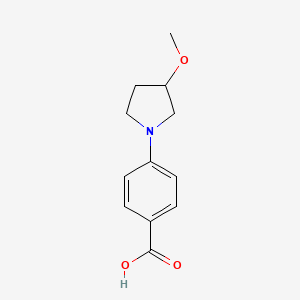

3-(2-Methoxy-3-pyridinyl)propanoic acid

説明

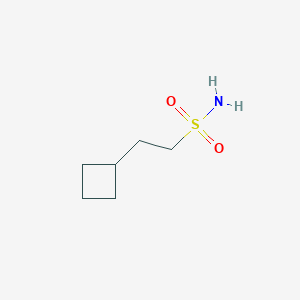

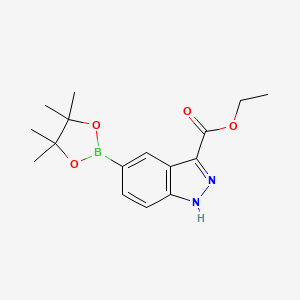

3-(2-Methoxy-3-pyridinyl)propanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by its synonyms 944998-13-4;3-(2-methoxypyridin-3-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be represented by the InChI code: 1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) .科学的研究の応用

Synthesis of Hydrocinnamaldehyde Derivatives

3-(2-Methoxy-3-pyridinyl)propanoic acid: can be utilized in the synthesis of hydrocinnamaldehyde derivatives. These compounds are valuable in the perfume industry and for the synthesis of natural products, chemosensors, and chiral tetrahydroquinolines .

Coordination Polymers

This compound serves as a ligand in the formation of coordination polymers. It can react with metal salts like AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol to form new coordination polymers, which have potential applications in catalysis and materials science .

Chelation of Rare-Earth Ions

The acid can act as a bidentate chelating agent for rare-earth ions such as Eu3+ and Tb3+. This chelation is significant for fluorescence enhancement in sol-gels, which is crucial for developing advanced photonic materials .

Pharmaceutical Intermediates

It may be used in the preparation of pharmaceutical intermediates, such as Dabigatran etexilate derivatives. These derivatives are important for creating anticoagulant medications .

Organic Synthesis

The compound is involved in organic synthesis methodologies, particularly in the ethylenation of aldehydes to produce propanal, propanol, and propanoic acid derivatives. These processes are fundamental in creating a variety of synthetic organic compounds .

作用機序

Mode of Action

Based on its chemical structure, it is possible that it may interact with its targets by forming hydrogen bonds or other types of chemical interactions .

Pharmacokinetics

As a small molecule, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, which is the amount of the compound that is able to reach its target and exert a therapeutic effect.

Action Environment

The action, efficacy, and stability of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature. For example, extreme pH values could affect the compound’s structure and therefore its ability to interact with its targets .

特性

IUPAC Name |

3-(2-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTIRVTVGMLEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxy-3-pyridinyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)

![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)